2-[2-(1-Methylethoxy)ethoxy]benzonitrile
Overview
Description
2-[2-(1-Methylethoxy)ethoxy]benzonitrile is a versatile chemical compound with a wide range of applications in scientific research. It is known for its unique structure, which includes a benzonitrile group attached to a chain of ethoxy and methylethoxy groups. This compound is used in various fields, including pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-Methylethoxy)ethoxy]benzonitrile typically involves the reaction of 2-bromobenzonitrile with 2-(1-methylethoxy)ethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1-Methylethoxy)ethoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-[2-(1-Methylethoxy)ethoxy]benzonitrile has numerous applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(1-Methylethoxy)ethoxy]benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(1-Methylethoxy)ethoxy]benzaldehyde
- 2-[2-(1-Methylethoxy)ethoxy]benzoic acid
- 2-[2-(1-Methylethoxy)ethoxy]benzylamine
Uniqueness
2-[2-(1-Methylethoxy)ethoxy]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
2-(2-propan-2-yloxyethoxy)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-10(2)14-7-8-15-12-6-4-3-5-11(12)9-13/h3-6,10H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVWMKZOFDJZPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCOC1=CC=CC=C1C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401275804 | |
Record name | 2-[2-(1-Methylethoxy)ethoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401275804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020920-67-5 | |
Record name | 2-[2-(1-Methylethoxy)ethoxy]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020920-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(1-Methylethoxy)ethoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401275804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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